![molecular formula C5H11NO4 B580244 (2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal CAS No. 532-19-4](/img/structure/B580244.png)
(2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal
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Description
“(2R,3S,4R)-2-Amino-3,4,5-trihydroxypentanal” is a complex organic compound with multiple functional groups. It has an aldehyde group (-CHO), an amino group (-NH2), and three hydroxyl groups (-OH). The (2R,3S,4R) notation indicates the configuration of the chiral centers in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups (amino and hydroxyl groups) could make the compound highly soluble in water. The compound’s reactivity, stability, melting point, boiling point, etc., would also depend on its specific molecular structure .Scientific Research Applications
- Researchers commonly use G418 as a selection agent in genetic engineering experiments. After transforming cells, they can select for those that have incorporated a G418 resistance gene. Cells that survive in the presence of G418 are considered genetically modified .
- It is particularly valuable for studying gene expression, protein localization, and protein function. Cells expressing fluorescent proteins or other reporter genes can be easily identified and studied .
- Emerging studies explore the potential of Gentamicin A , a related compound, beyond bacterial infectionsGentamicin A has been investigated for its ability to suppress certain cancer cells by interfering with protein synthesis.
Antibiotic and Selection Agent
Cell Culture and Gene Expression Studies
Cancer Research
Antibacterial Properties
properties
IUPAC Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4+,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZJRDIKDNXKIJ-LMVFSUKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318392 |
Source
|
Record name | Ribosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ribosamine | |
CAS RN |
532-19-4 |
Source
|
Record name | Ribosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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